REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([C:10]#N)=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.C(O)=[O:15]>[Ni]>[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=[O:15])=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.25 h
|
Duration
|
1.25 h
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration through Celite with the aid of hot EtOH
|
Type
|
ADDITION
|
Details
|
The solution was diluted with water and CHCl3
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with CHCl3 (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by medium pressure chromatography (2:1 hexanes:EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.44 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |